3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine
CAS No.: 95911-65-2
Cat. No.: VC16003532
Molecular Formula: C8H7FN2O
Molecular Weight: 166.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95911-65-2 |
|---|---|
| Molecular Formula | C8H7FN2O |
| Molecular Weight | 166.15 g/mol |
| IUPAC Name | 3-fluoro-3-(4-methoxyphenyl)diazirine |
| Standard InChI | InChI=1S/C8H7FN2O/c1-12-7-4-2-6(3-5-7)8(9)10-11-8/h2-5H,1H3 |
| Standard InChI Key | FLCZNXNNUMANSV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2(N=N2)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine features a strained three-membered diazirine ring (C-N) with a fluorine atom and a 4-methoxyphenyl group attached to the central carbon (Figure 1). The diazirine ring’s inherent instability contributes to its photoreactivity, while the electron-withdrawing fluorine atom enhances electrophilicity, promoting carbene formation . The methoxy group (-OCH) on the phenyl ring introduces steric and electronic effects that modulate solubility and intermolecular interactions .
Figure 1: Proposed structure of 3-fluoro-3-(4-methoxyphenyl)-3H-diazirine
Stability and Reactivity
Synthesis and Manufacturing
General Diazirine Synthesis Pathways
Diazirines are typically synthesized via oxidation of diaziridines, which are derived from ketones through sequential oximation, tosylation, and ammonolysis (Scheme 1) . For 3-fluoro-3-(4-methoxyphenyl)-3H-diazirine, the ketone precursor would likely be 4-methoxyacetophenone, modified to introduce the fluorine substituent.
Scheme 1: Synthesis of Diazirines from Ketones
-
Oximation: Reaction of 4-methoxyacetophenone with hydroxylamine hydrochloride forms the corresponding oxime.
-
Tosylation: Treatment with tosyl chloride converts the oxime into a tosyloxime intermediate.
-
Diaziridine Formation: Reaction with ammonia yields the diaziridine.
-
Oxidation: Oxidation using activated MnO or Jones reagent produces the diazirine .
Challenges in Fluorinated Diazirine Synthesis
Introducing fluorine at the 3-position requires careful control of reaction conditions to avoid ring-opening side reactions. Methods such as electrophilic fluorination or the use of fluorinated building blocks during diaziridine formation have been reported for analogous compounds .
Photochemical Reactivity and Mechanisms
Carbene Generation and Crosslinking
Upon UV irradiation, 3-fluoro-3-(4-methoxyphenyl)-3H-diazirine undergoes denitrogenation to form a highly reactive carbene species (Figure 2). This carbene inserts into proximal biomolecules, enabling covalent crosslinking. The fluorine atom stabilizes the carbene through inductive effects, enhancing its lifetime and reactivity compared to non-fluorinated diazirines .
Figure 2: Photolysis of 3-fluoro-3-(4-methoxyphenyl)-3H-diazirine
Selectivity in Biological Systems
The methoxyphenyl group directs the carbene toward hydrophobic binding pockets, making the compound particularly effective for labeling membrane proteins or lipid-associated targets . Comparative studies with trifluoromethylphenyldiazirine (TPD) suggest that electron-donating substituents like methoxy reduce nonspecific binding, improving target specificity .
Applications in Chemical Biology
Photoaffinity Labeling
3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine serves as a photoaffinity probe to map ligand-binding sites on proteins. For example, in studies analogous to TPD-based approaches, this compound could label ATP-binding pockets in kinases or ligand-binding domains in nuclear receptors .
Protein-Protein Interaction Analysis
The compound’s small size (molecular weight ~210 g/mol) minimizes steric hindrance, allowing it to infiltrate protein interfaces. This property is advantageous for studying transient interactions in multi-protein complexes .
Nucleic Acid Modification
Carbenes generated from diazirines can modify DNA and RNA bases, enabling studies on nucleic acid-protein interactions. The fluorine substituent may enhance crosslinking efficiency in GC-rich regions due to its electronegativity .
Comparative Analysis with Structural Analogs
The table below contrasts 3-fluoro-3-(4-methoxyphenyl)-3H-diazirine with common diazirine derivatives:
| Compound | Substituents | Key Properties | Applications |
|---|---|---|---|
| 3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine | F, 4-OCH-Ph | Enhanced solubility, moderate reactivity | Protein labeling, hydrophobic targets |
| 3-(Trifluoromethyl)-3H-diazirine (TPD) | CF, Ph | High stability, broad reactivity | General photoaffinity labeling |
| 3-(4-Bromophenyl)-3H-diazirine | Br, Ph | Polar interactions, halogen bonding | Nucleic acid studies |
Future Research Directions
-
Optimized Synthesis: Developing one-pot methodologies to streamline production.
-
In Vivo Applications: Engineering water-soluble derivatives for live-cell imaging.
-
Targeted Drug Delivery: Conjugating the diazirine to therapeutic agents for light-activated drug release.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume